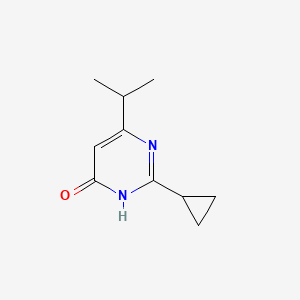

2-Cyclopropyl-6-isopropylpyrimidin-4-ol

Description

2-Cyclopropyl-6-isopropylpyrimidin-4-ol is a pyrimidine derivative featuring a cyclopropyl group at position 2 and an isopropyl group at position 6 of the pyrimidine ring, with a hydroxyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. Supplier data indicate commercial availability from at least four manufacturers , suggesting its relevance in synthetic chemistry or industrial applications.

Properties

IUPAC Name |

2-cyclopropyl-4-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6(2)8-5-9(13)12-10(11-8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUSRTOHJSLCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropyl-6-isopropylpyrimidin-4-ol is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway.

Mode of Action

This compound interacts with its target, HST, and inhibits its function. This inhibition results in significant accumulation of homogentisate and a reduction in the level of plastoquinone. A metabolite of this compound, des-morpholinocarbonyl cyclopyrimorate (DMC), was detected in plants. In vitro assays showed that HST was strongly inhibited by DMC and weakly by this compound.

Biochemical Pathways

The compound affects the plastoquinone biosynthesis pathway . By inhibiting HST, it disrupts the normal flow of this pathway, leading to an accumulation of homogentisate and a decrease in plastoquinone.

Result of Action

The inhibition of HST by this compound leads to bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors. This indicates that the compound’s action results in visible physiological changes in the organism.

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-isopropylpyrimidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with specific amino acid residues in proteins, influencing their conformation and function.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of target genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of target proteins. Additionally, this compound can interact with DNA-binding proteins, influencing the transcription of specific genes and thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, transporters may mediate the uptake of this compound into cells, while binding proteins can sequester it in specific organelles, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of this compound within cells determines its specific biological effects.

Biological Activity

2-Cyclopropyl-6-isopropylpyrimidin-4-ol is a member of the pyrimidine family, which has garnered attention for its potential biological activities. This compound features a cyclopropyl group at the 2-position and an isopropyl group at the 6-position of the pyrimidin-4-ol core, which may influence its interaction with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Pyrimidines are known to play crucial roles in nucleotide biosynthesis and metabolism, influencing cellular processes such as cell signaling, gene expression, and cellular metabolism.

Key Mechanisms:

- Enzyme Interaction : The compound is believed to modulate the activity of enzymes involved in pyrimidine metabolism.

- Cell Signaling Pathways : It influences signaling pathways that regulate cellular functions.

- Gene Expression : Changes in gene expression patterns have been observed in response to this compound's treatment.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Properties : Similar compounds in the pyrimidine family have shown anti-inflammatory effects, suggesting potential therapeutic applications in conditions characterized by inflammation.

- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties, potentially through mechanisms involving apoptosis and cell cycle regulation .

- Antimicrobial Effects : There is emerging evidence supporting its antimicrobial activity against various pathogens.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is critical for predicting its biological efficacy. Variations in substituents at the 2 and 6 positions can significantly influence potency and selectivity against specific biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl at C2, Isopropyl at C6 | Potential anti-inflammatory and anticancer |

| 2-Cyclopropyl-6-propylpyrimidin-4-ol | Cyclopropyl at C2, Propyl at C6 | Similar activity profile |

| 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-ol | Cyclopropyl at C2, Methoxyphenyl at C6 | Enhanced lipophilicity; potential for greater bioactivity |

This table illustrates how modifications can lead to variations in biological activity, emphasizing the importance of structural analysis in drug development.

Case Studies and Research Findings

Several studies have explored the biological effects of pyrimidine derivatives, including this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

- Animal Models : Research involving animal models has shown that low doses of this compound exhibit minimal toxicity while promoting beneficial effects on cellular function, particularly in inflammatory responses.

- Comparative Studies : Comparative analysis with other pyrimidine derivatives has highlighted its unique efficacy profile, indicating that structural variations significantly impact biological outcomes.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Key Observations:

Substituent Effects on Reactivity and Solubility :

- The isopropyl group in this compound introduces steric hindrance compared to the methyl group in its analog (Table 1, Row 3). This may reduce reaction rates in nucleophilic substitutions but enhance lipid solubility .

- The chloro and carboxylic acid groups in 2-chloro-6-methylpyrimidine-4-carboxylic acid (Table 1, Row 2) increase electrophilicity and acidity, making it suitable for coupling reactions or metal coordination, unlike the hydroxyl group in the target compound .

Commercial Availability :

- The target compound has fewer suppliers (4) compared to its methyl-substituted analog (8 suppliers), suggesting higher synthetic complexity or niche applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.